molecular formula C10H20N2O2 B13575818 tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate

tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate

Cat. No.: B13575818
M. Wt: 200.28 g/mol
InChI Key: YXKXVKFAISFJPS-MRVPVSSYSA-N
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Description

tert-Butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl-containing amine. One common method involves the use of Boc anhydride and ethanol as solvents. The reaction mixture is cooled in an ice bath, and 70% aqueous ammonia is added slowly. The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, where it is stirred for an additional 18 hours. The reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from hexane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: tert-Butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate
  • N-Boc-ethylenediamine
  • tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate

Comparison: tert-Butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents, such as phenyl or ethylenediamine groups .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

YXKXVKFAISFJPS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C1CC1

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CC1

Origin of Product

United States

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